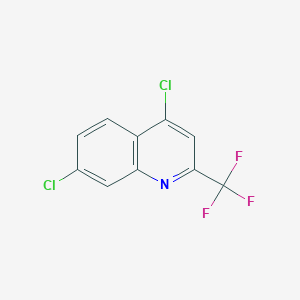

4,7-Dichloro-2-(trifluoromethyl)quinoline

説明

Structure

3D Structure

特性

IUPAC Name |

4,7-dichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABBFMFOBKWLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593978 | |

| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702640-95-7 | |

| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4,7 Dichloro 2 Trifluoromethyl Quinoline and Analogous Quinoline Systems

Classical and Contemporary Approaches for Quinoline (B57606) Ring Synthesis

The construction of the fundamental quinoline ring system can be achieved through a variety of named reactions, each with its own set of advantages and limitations. wikipedia.orgresearchgate.net These methods typically involve the condensation of anilines with carbonyl-containing compounds. researchgate.netresearchgate.net

Friedländer Condensation and Related Cyclization Reactions

The Friedländer synthesis, first reported in 1882, is a cornerstone of quinoline chemistry. organicreactions.orgscispace.com It involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. organicreactions.orgjk-sci.com The reaction's simplicity and the ready availability of starting materials have contributed to its widespread use. jk-sci.com

The general mechanism commences with the formation of a Schiff base intermediate from the reaction of the o-aminoaryl aldehyde or ketone with the enolizable carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline product. organic-chemistry.org Various catalysts, including acids like p-toluenesulfonic acid and environmentally benign options like Nafion resins under microwave irradiation, have been employed to improve reaction efficiency. organic-chemistry.orgmdpi.com

Key Features of the Friedländer Synthesis:

| Feature | Description |

| Reactants | o-Aminoaryl aldehydes or ketones and a compound with an α-methylene group. jk-sci.comorganic-chemistry.org |

| Catalysts | Can be acid-catalyzed (e.g., H₂SO₄, HCl, p-TsOH) or base-catalyzed (e.g., NaOH, pyridine). jk-sci.com |

| Reaction Type | Condensation followed by intramolecular cyclization. jk-sci.com |

| Advantages | Operational simplicity and accessible starting materials. jk-sci.com |

| Variations | Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. organicreactions.org |

Povarov Reaction and Multicomponent Synthesis Techniques

The Povarov reaction is a powerful multicomponent reaction (MCR) that provides access to complex tetrahydroquinolines, which can then be oxidized to quinolines. nih.govrsc.org This [4+2] cycloaddition reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene. nih.govsci-rad.com The use of MCRs is advantageous due to their atom and step economy, leading to the efficient construction of complex molecular architectures. rsc.org

The reaction is often catalyzed by Lewis or Brønsted acids. bohrium.com The initially formed tetrahydroquinoline adducts can be oxidized to the corresponding quinoline using various oxidizing agents, with manganese dioxide (MnO₂) often being the reagent of choice due to its efficiency and clean reaction profiles. nih.gov

Combes' Quinoline Synthesis and its Variations

The Combes synthesis, reported in 1888, is a method for preparing 2,4-disubstituted quinolines. wikipedia.orgiipseries.org It involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a common catalyst for the cyclization step. wikipedia.org

The mechanism proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline ring. wikipedia.orgiipseries.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.orgwikiwand.com For instance, using β-diketones with bulky groups can favor the formation of 2-substituted quinolines. wikipedia.org

Regioselective Introduction of Halogen and Trifluoromethyl Groups onto the Quinoline Nucleus

The introduction of specific substituents at defined positions on the quinoline ring is crucial for tailoring the properties of the final compound. The regioselective installation of chlorine and trifluoromethyl groups presents unique synthetic challenges.

Specific Methods for 4,7-Dichloro-substitution

The synthesis of 4,7-dichloroquinoline (B193633) often starts from m-chloroaniline. orgsyn.orgwikipedia.org A common route involves the Gould-Jacobs reaction, where m-chloroaniline is condensed with diethyl ethoxymethylenemalonate. orgsyn.org The resulting intermediate is then cyclized at high temperature, followed by saponification and decarboxylation to yield 7-chloro-4-hydroxyquinoline. orgsyn.org The final chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl₃). orgsyn.orgwikipedia.org

Another approach involves the condensation of m-chloroaniline with diethyl oxaloacetate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination with POCl₃. wikipedia.org Industrial preparations often follow similar multi-step sequences starting from derivatives of 4-hydroxy-7-chloroquinoline-3-carboxylic acid. google.com

Synthetic Sequence for 4,7-Dichloroquinoline:

| Step | Reactants/Reagents | Product |

| 1. Condensation | m-Chloroaniline and diethyl ethoxymethylenemalonate | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate |

| 2. Cyclization | Heat in high-boiling solvent (e.g., Dowtherm A) | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate |

| 3. Saponification | Sodium hydroxide | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid |

| 4. Decarboxylation | Heat | 7-Chloro-4-hydroxyquinoline |

| 5. Chlorination | Phosphorus oxychloride | 4,7-Dichloroquinoline |

Trifluoromethylation Strategies at Position 2

The introduction of a trifluoromethyl (CF₃) group at the C2 position of the quinoline ring is a significant transformation due to the unique properties conferred by this group. Direct C-H trifluoromethylation of quinoline derivatives at the 2-position has been achieved. acs.org This can be accomplished through methods that often involve the generation of a trifluoromethyl radical or an electrophilic trifluoromethylating agent.

One strategy involves the methylation of the quinoline imine with methyl trifluoroacetate, followed by trifluoromethylation of a Reissert-type intermediate. nih.gov Another approach utilizes the nucleophilic activation of the quinoline ring through hydrosilylation, which generates an enamine intermediate that can then react with an electrophilic trifluoromethylating reagent. acs.orgnih.gov This method allows for the selective functionalization at the 3-position, but similar principles of nucleophilic activation can be adapted for C2-functionalization.

Tandem Reactions and One-Pot Synthetic Protocols

Tandem reactions and one-pot syntheses represent highly efficient strategies for constructing complex molecules like substituted quinolines from simple precursors in a single operation, thereby minimizing waste and simplifying purification processes. acs.orgnih.gov These methods are particularly valuable for creating functionalized quinoline skeletons, including those bearing trifluoromethyl groups.

Several one-pot protocols have been developed for the synthesis of trifluoromethyl-containing quinolines. One such method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes. The subsequent reduction of the nitro group using an Fe–AcOH system triggers an intramolecular cyclization, yielding 2-CF3-3-arylquinolines. A one-pot procedure starting directly from the enamines or the precursor haloalkenes has been successfully developed. rsc.org Another notable one-pot tandem reaction involves the Mannich addition of pentafluoropropen-2-ol (PFP) with aldimines, followed by a Friedel-Crafts cyclization and subsequent aromatization to afford 3-fluoro-4-(trifluoromethyl)quinolines. nih.gov

A three-step, one-pot procedure has also been optimized for the synthesis of 2,6-disubstituted 5,6,7,8-tetrahydroquinolines containing a trifluoromethyl group. nih.gov Furthermore, tandem strategies combining different reaction types, such as aza-Wittig/intramolecular cyclization cascades, have been employed to create diverse quinoline structures. mdpi.com For instance, a cascade Povarov/hydrogen-transfer reaction, catalyzed by acids like Tf2NH, can produce substituted quinolines from aldimines and electron-rich olefins in a single operation. acs.orgnih.gov Similarly, a bifunctional palladium-supported metal-organic framework (Pd/UiO-66(HCl)) catalyzes the one-pot tandem synthesis of substituted tetrahydroquinolines via Claisen-Schmidt condensation and reductive intramolecular cyclization. rsc.org

Table 1: Examples of One-Pot and Tandem Reactions for Trifluoromethyl-Quinoline Synthesis

| Starting Materials | Key Steps | Product Type | Reference |

| α-CF3-enamines, 2-Nitrobenzaldehydes | Nitro reduction, Intramolecular cyclization | 2-CF3-3-arylquinolines | rsc.org |

| Pentafluoropropen-2-ol, Aldimines | Mannich addition, Friedel-Crafts cyclization, Aromatization | 3-Fluoro-4-(trifluoromethyl)quinolines | nih.gov |

| Substituted anilines, Ketones | Multi-step one-pot procedure | 2,6-Disubstituted-CF3-tetrahydroquinolines | nih.gov |

| Arylaldimines, Electron-rich olefins | Povarov reaction, Hydrogen-transfer | Substituted quinolines | acs.orgnih.gov |

Novel Synthetic Routes and Sustainable Chemical Approaches

The development of novel and sustainable synthetic methods is a primary focus in modern chemistry, aiming to reduce environmental impact and improve efficiency. tandfonline.com This is particularly relevant for the synthesis of complex pharmaceutical intermediates like 4,7-dichloro-2-(trifluoromethyl)quinoline.

Transition-metal catalysis is a powerful tool for the synthesis of quinoline scaffolds, offering high efficiency and broad substrate tolerance. researchgate.net Various metals, including palladium, copper, rhodium, and cobalt, have been successfully employed in the construction of the quinoline ring.

Palladium-catalyzed reactions are particularly prominent. researchgate.net A one-pot method for synthesizing polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org The Heck reaction is another key palladium-catalyzed transformation used; for instance, a Pd(0)-catalyzed 6-endo-trig Heck cyclization has been developed to construct 2-fluoroalkyl quinolines with high selectivity. researchgate.net

Copper catalysis is also widely used, especially for trifluoromethylation reactions. nih.govbeilstein-journals.org Copper-catalyzed mechanochemical click reactions have been used to synthesize novel 6-phenyl-2-(trifluoromethyl)quinolines. researchgate.net Domino reactions of enaminones catalyzed by copper provide another route to the quinoline core. rsc.org

Other metals have also shown utility. Rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF3-ynones provides an efficient route to 2-trifluoromethylquinolines. researchgate.net Cobalt-catalyzed reactions have been used in the one-pot synthesis of functionalized quinoline analogues. researchgate.net

Table 2: Selected Metal-Catalyzed Syntheses of Substituted Quinolines

| Catalyst System | Reaction Type | Product | Reference |

| Palladium(0) | 6-endo-trig Heck cyclization | 2-Fluoroalkyl quinolines | researchgate.net |

| Palladium | One-pot annulation | Polysubstituted quinolines | rsc.org |

| Copper(II) | Mechanochemical click reaction | 6-Phenyl-2-(trifluoromethyl)quinolines | researchgate.net |

| Rhodium | Redox-neutral [3+3] annulation | 2-Trifluoromethylquinolines | researchgate.net |

| Cobalt | One-pot sequential synthesis | Functionalized quinazolines/quinolines | researchgate.net |

Green chemistry principles focus on developing environmentally benign chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. tandfonline.com These principles have been increasingly applied to quinoline synthesis.

Microwave-assisted synthesis has emerged as a key green technique, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. eurekaselect.com Microwave irradiation has been successfully applied to classical name reactions for quinoline synthesis, such as the Friedländer, Combes, and Gould-Jacobs reactions. asianpubs.orgablelab.eunih.gov For instance, the Combes synthesis of 2-methyl-4-quinolinones can be efficiently catalyzed by a recyclable acidic resin under solvent-free microwave conditions. asianpubs.org Similarly, a rapid (5-minute) Friedländer synthesis has been achieved using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C. nih.gov

Metal-free synthesis is another important green approach, avoiding potentially toxic and expensive heavy metal catalysts. A metal-free method for synthesizing 2-trifluoromethyl quinoline derivatives has been developed, which also demonstrated antifungal properties. dntb.gov.ua Other metal-free strategies include iodine-catalyzed methods and radical-promoted cyclizations. mdpi.com The use of greener solvents, like water or ionic liquids, and solvent-free conditions further enhances the sustainability of these synthetic routes. tandfonline.comresearchgate.net

Mechanistic Studies of this compound Synthesis and Related Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and controlling the regioselectivity of quinoline synthesis, particularly when dealing with asymmetrically substituted precursors required for compounds like this compound.

The Combes synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a key method for preparing 2,4-substituted quinolines. iipseries.orgwikipedia.org The mechanism proceeds through the formation of a Schiff base, which tautomerizes to an enamine. This is followed by a rate-determining acid-catalyzed intramolecular cyclization (annulation) and subsequent dehydration to yield the quinoline product. wikipedia.orgwikiwand.com The regioselectivity is a critical aspect. When an unsymmetrical trifluoromethyl-β-diketone is used, two regioisomers (2-CF3 or 4-CF3) can be formed. Studies have shown that the interaction of steric and electronic effects leads to the preferential formation of 2-CF3-quinolines. wikipedia.org A modified Combes pathway using a polyphosphoric ester (PPE) catalyst has also been investigated to understand how substituents on both the aniline and the diketone influence reaction rates and regioselectivity. wikiwand.com

The Gould-Jacobs reaction is another fundamental method, typically used to prepare 4-hydroxyquinoline (B1666331) derivatives from an aniline and an ethoxymethylenemalonate ester. wikipedia.org The mechanism starts with a Michael-type addition of the aniline to the malonate, followed by elimination of ethanol. The resulting intermediate then undergoes a thermal 6-electron cyclization to form the quinoline ring. ablelab.euwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org This reaction is particularly relevant as it has been used to synthesize 4,7-dichloroquinoline from 3-chloroaniline. wikipedia.org A related synthesis starting from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate yields 4-hydroxy-2-(trifluoromethyl)quinoline, a close analog of the target compound's core structure. chemicalbook.com The high temperatures often required for the cyclization step are a limitation, though microwave assistance can improve reaction efficiency. ablelab.eumdpi.com

Other mechanistic pathways have also been explored. For example, a reversal of the standard regiochemistry of the Skraup-Doebner-Von Miller synthesis has been achieved in the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid to afford 2-trifluoromethyl quinolines. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4,7 Dichloro 2 Trifluoromethyl Quinoline and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational structure of molecules. For 4,7-dichloro-2-(trifluoromethyl)quinoline, the vibrational modes are characteristic of the quinoline (B57606) core and its substituents.

The analysis of related compounds, such as 4,7-dichloroquinoline (B193633) and various trifluoromethyl-substituted quinolines, allows for a detailed assignment of the expected vibrational frequencies. The FT-IR and Raman spectra are expected to be dominated by several key vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region dergipark.org.tr. The quinoline ring itself exhibits a series of characteristic C=C and C=N stretching vibrations between 1620 and 1400 cm⁻¹ dergipark.org.trresearchgate.net.

The presence of the trifluoromethyl group introduces strong C-F stretching absorptions, which are typically found in the 1350-1100 cm⁻¹ range. The C-Cl stretching vibrations are expected at lower frequencies, generally in the 800-600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the C-H bonds and the quinoline ring system populate the fingerprint region below 1000 cm⁻¹.

A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides insight into the vibrational characteristics of a trifluoromethylated quinoline system, where distinct bands for C-C stretching, C-H bending, and C-N stretching were identified and assigned with the aid of DFT calculations dergipark.org.trresearchgate.net. Similarly, the vibrational spectra of 4,7-dichloroquinoline have been previously characterized, providing a solid foundation for interpreting the spectrum of the title compound dergipark.org.tr.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Aromatic Ring |

| C=C/C=N Stretching | 1620 - 1400 | Quinoline Ring |

| C-F Stretching | 1350 - 1100 | Trifluoromethyl Group |

| C-H In-plane Bending | 1300 - 1000 | Aromatic Ring |

| C-Cl Stretching | 800 - 600 | Chloro Substituents |

| C-H Out-of-plane Bending | 900 - 675 | Aromatic Ring |

This table is predictive and based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the four protons on the quinoline ring. Based on data from 4,7-dichloroquinoline and other substituted quinolines, the chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The proton at the C3 position is anticipated to appear as a singlet, while the protons on the benzo-fused ring (H5, H6, and H8) will exhibit splitting patterns (doublets and doublet of doublets) due to spin-spin coupling chemicalbook.comresearchgate.net. The strong deshielding effect of the substituents will likely shift these protons downfield.

¹³C NMR: The ¹³C NMR spectrum will display ten distinct signals for the carbon atoms of the quinoline ring and the trifluoromethyl group. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms (C4, C7, C2, C8a) are expected to be significantly deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Data from 4,7-dichloroquinoline and other chloro-trifluoromethyl quinoline derivatives can be used to predict the approximate chemical shifts wiley-vch.dechemicalbook.com.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the quinoline ring rsc.org. The high sensitivity of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic nature of the trifluoromethyl substituent researchgate.netbeilstein-journals.org.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.5 - 9.0 | Signals for H3, H5, H6, H8. Splitting patterns will vary. |

| ¹³C | 115 - 155 | Ten distinct signals expected. C-Cl and C-CF₃ will be downfield. |

| ¹⁹F | -60 to -70 | A singlet for the CF₃ group relative to a standard like CFCl₃. |

This table is predictive and based on data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₄Cl₂F₃N), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (266.04 g/mol ) pharmaffiliates.com.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with an intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral fragments or radicals. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom (-Cl) or the trifluoromethyl group (-CF₃). The fragmentation of related quinoline derivatives often shows the loss of substituents from the ring, leading to characteristic fragment ions that can help to confirm the structure wiley-vch.denist.gov.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₄³⁵Cl₂F₃N]⁺ | 265 | Molecular Ion (M⁺) |

| [C₁₀H₄³⁵Cl³⁷ClF₃N]⁺ | 267 | M+2 Isotope Peak |

| [C₁₀H₄³⁷Cl₂F₃N]⁺ | 269 | M+4 Isotope Peak |

| [M-Cl]⁺ | 230/232 | Loss of a Chlorine atom |

| [M-CF₃]⁺ | 196/198 | Loss of the Trifluoromethyl group |

This table is predictive and based on theoretical calculations and data from analogous compounds.

Quantum Chemical Investigations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and reactivity of molecules, complementing experimental data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity semanticscholar.org.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. This effect is anticipated to result in a relatively large HOMO-LUMO gap, indicating high kinetic stability. The HOMO is likely to be localized on the electron-rich parts of the quinoline ring, while the LUMO will likely have significant contributions from the pyridine (B92270) part of the ring and the electron-deficient regions influenced by the substituents.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack researchgate.netwolfram.com. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack researchgate.net.

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group and the chlorine atoms will also create regions of negative potential. Conversely, the hydrogen atoms on the aromatic ring and the carbon atoms attached to the electronegative substituents will exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength wisc.eduresearchgate.net.

Biological Activities and Pharmacological Potential of 4,7 Dichloro 2 Trifluoromethyl Quinoline and Relevant Quinoline Analogs

Antimalarial Efficacy and Therapeutic Applications

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a prominent historical example. nih.gov However, the rise of drug resistance in Plasmodium parasites necessitates the development of new and more effective agents. researchgate.net Derivatives of the 4,7-dichloroquinoline (B193633) structure are being investigated for their potential to combat this global health threat. nih.gov

Research has shown that 4,7-dichloroquinoline derivatives exhibit significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. One study highlighted that 4,7-dichloroquinoline inhibited the growth of CQS strains with an IC₅₀ value of 6.7 nM and CQR strains with an IC₅₀ of 8.5 nM, demonstrating its potential to overcome common resistance mechanisms. researchgate.net Further in vivo studies in mice infected with P. falciparum confirmed the compound's antiplasmodial effects. nih.gov

The introduction of a trifluoromethyl group at the C-2 position of the quinoline (B57606) ring is a key structural modification. While direct data on 4,7-dichloro-2-(trifluoromethyl)quinoline is limited, studies on analogous compounds provide valuable insights. For instance, mefloquine (B1676156), which contains two trifluoromethyl groups, is a well-known antimalarial. nih.gov Simpler 2,8-bis-(trifluoromethyl)quinoline derivatives have shown potent activity, with one compound being three-fold more potent than chloroquine against a CQR strain. nih.govmdpi.com This suggests that the trifluoromethyl moiety contributes significantly to anti-plasmodial activity. nih.gov Conversely, other studies have found that substituting the quinoline core, such as comparing 2,8-bis(trifluoromethyl)quinoline (B3046767) with 7-chloroquinoline (B30040) moieties, was not highly relevant for the anti-P. falciparum activity in certain derivatives. mdpi.com

Analogs such as the 8-aminoquinolines have demonstrated greater potency against CQR strains than CQS strains, indicating that the mutations responsible for chloroquine resistance can create susceptibility to other classes of quinoline drugs. nih.gov

Antimalarial Activity of Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline | Chloroquine-Sensitive (CQS) | 6.7 nM | researchgate.net |

| 4,7-dichloroquinoline | Chloroquine-Resistant (CQR) | 8.5 nM | researchgate.net |

| Compound 129 (a 2,8-bis-(trifluoromethyl)quinoline derivative) | W2 (CQR) | 0.083 µM | mdpi.com |

| Chloroquine | W2 (CQR) | 0.25 µM | mdpi.com |

| N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamine | Not Specified | 33.9 nM | raco.cat |

| Quinoline-based benzoxazine (B1645224) (Compound 12) | W2 (CQR) | 67 nM | raco.cat |

The increasing prevalence of drug-resistant malaria has spurred the development of several strategies to maintain the effectiveness of quinoline-based therapies. researchgate.net One major approach is the use of combination therapies, particularly artemisinin-based combination therapies (ACTs). nih.gov The rationale is that using two drugs with different mechanisms of action reduces the probability of the parasite developing resistance to both simultaneously. nih.gov

Another key strategy involves the use of resistance reversal agents or "chemosensitizers." researchgate.netresearchgate.net These compounds may not have intrinsic antimalarial activity but can restore the sensitivity of resistant parasite strains to existing drugs like chloroquine. researchgate.net For example, agents such as verapamil (B1683045) and chlorpheniramine (B86927) have been shown to reverse chloroquine resistance, likely by acting on parasite proteins implicated in drug efflux, such as the P. falciparum chloroquine resistance transporter (PfCRT). nih.govresearchgate.net The development of "reversed chloroquines," which are hybrid molecules that both kill the parasite and reverse resistance to their own pharmacophore, represents an innovative approach. researchgate.net Optimizing treatment regimens by increasing the dose or duration of existing drugs is also being explored. researchgate.net

Anticancer and Antitumor Properties

Quinoline derivatives are recognized for their significant potential in oncology, acting through various mechanisms to inhibit tumor growth. researchgate.netijrpr.com The inclusion of a trifluoromethyl group can enhance these properties, making compounds like this compound a scaffold of interest for developing new anticancer agents. nih.govresearchgate.net

Quinoline-derived trifluoromethyl alcohols have been identified as potent inhibitors of cancer cell growth. nih.gov Studies using a zebrafish embryo model and in vitro cell proliferation assays have demonstrated their efficacy. One such compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibited more potent anticancer activity than the conventional chemotherapy drug cisplatin, with an LC₅₀ value of 14.14 μM. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been shown to induce dose-dependent growth inhibition and apoptosis in malignant T-cells. nih.gov This apoptotic effect was confirmed through flow cytometry and ELISA-based assays. nih.gov Similarly, newly synthesized 2-anilinoquinoline derivatives containing trifluoromethyl groups were effective against multiple cancer cell lines by inducing apoptosis and causing cell cycle arrest. researchgate.net These findings suggest that quinoline derivatives can selectively trigger cell death pathways in cancerous cells. ijrpr.com

Anticancer Activity of Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | Potent growth inhibitor (LC₅₀ = 14.14 μM), more potent than cisplatin. | nih.gov |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Malignant T-cells (C91-PL, HuT-102, CEM, Jurkat) | Dose-dependent growth inhibition and induction of apoptosis. | nih.gov |

| Compound 83b1 (a quinoline derivative) | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibited tumor growth with low cytotoxicity to non-tumor cells. | e-crt.org |

| Compound 91b1 (a quinoline derivative) | A549 (lung), AGS (gastric), KYSE150, KYSE450 (esophageal) | Inhibited cell proliferation in a dose-dependent manner. | nih.gov |

| Compound 8b (a 2-anilinoquinoline derivative) | PC3 (prostate), LNCaP (prostate), K562 (leukemia), HeLa (cervical) | Superior efficacy by inducing apoptosis and cell cycle arrest. | researchgate.net |

The anticancer effects of quinoline derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell growth, survival, and proliferation. mdpi.com An analysis of 2-anilinoquinoline derivatives identified the enzyme SGK1 (serum/glucocorticoid-regulated kinase 1) as a potential target. researchgate.net This finding was supported by molecular docking and cellular thermal shift assays, suggesting that these compounds could serve as leads for developing SGK1 inhibitors. researchgate.net

Other quinoline-based inhibitors have been shown to target key carcinogenic pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades. mdpi.com Alterations in these pathways are common in many cancers and drive tumor progression and resistance to therapy. mdpi.comnih.gov For example, the quinoline derivative Dactolisib is a potent inhibitor of PI3K/mTOR kinases. mdpi.com Furthermore, compounds can induce apoptosis by modulating the expression of key regulatory proteins. The dichloroquinoxaline DCQ was found to upregulate the tumor suppressor proteins p53 and p21, while downregulating the anti-apoptotic protein Bcl-2α. nih.gov Bcl-2 is a well-studied anti-apoptotic protein, and its inhibition is a targeted strategy in anticancer drug design. mdpi.com

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal, Antiviral)

Beyond their roles in fighting malaria and cancer, quinoline derivatives possess a broad spectrum of antimicrobial activity. nih.gov The versatility of the quinoline scaffold allows for modifications that yield compounds effective against various bacteria, fungi, and viruses. nih.govmdpi.comnih.gov

Antibacterial: Quinolone antibiotics are a major class of antibacterial agents that act by inhibiting bacterial DNA synthesis. nih.gov While distinct from the target compound, their success highlights the potential of the core quinoline structure. A derivative, 4,7-dichloro-2-quinolinemethylacrylate (AQM), demonstrated antibacterial effects, producing a 51.7% growth inhibition in Pectobacterium carotovorum and a bacteriostatic effect against Staphylococcus aureus and Bacillus sp. at a concentration of 125 ppm. uai.cl Another study on quinoline-based hybrids found a potent anti-staphylococcal molecule with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against S. aureus. mdpi.com The same study also identified hybrids active against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, with MIC values as low as 10 µg/mL. mdpi.com

Antifungal: Fluorinated quinoline analogs have shown promising antifungal activity. mdpi.com In one study, a series of new fluorinated quinolines were tested against various plant-pathogenic fungi. Several compounds exhibited over 80% activity against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Dichloro-8-quinolinols have also been reported to be strongly antifungal against species like Aspergillus niger and Trichophyton mentagrophytes, with most inhibiting fungal growth at concentrations below 1 μg/ml. fordham.edu Additionally, quinoline-based hybrids have demonstrated notable activity against the opportunistic human pathogen Cryptococcus neoformans, with MIC values of 15.6 µg/mL. mdpi.com

Antiviral: The quinoline scaffold is a promising base for the development of antiviral drugs. nih.gov Novel quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2 in the low micromolar range, appearing to act at an early stage of the viral life cycle. nih.gov A broad spectrum of anti-coronavirus activity has also been observed for several quinoline analogues, including chloroquine and hydroxychloroquine, which interfere with viral entry. nih.gov The introduction of a trifluoromethyl group into molecules has been shown to significantly increase their antiviral properties, suggesting that compounds like this compound could be valuable in this area. mdpi.com

Antimicrobial Spectrum of Quinoline Derivatives

| Derivative Class/Compound | Microbe | Observed Activity | Reference |

|---|---|---|---|

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Pectobacterium carotovorum (bacterium) | 51.7% growth inhibition at 125 ppm | uai.cl |

| AQM | Staphylococcus aureus (bacterium) | Bacteriostatic effect at 125 ppm | uai.cl |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus (bacterium) | MIC = 2 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv (bacterium) | MIC = 10 µg/mL | mdpi.com |

| Fluorinated quinoline analogs (e.g., 2b, 2e) | Sclerotinia sclerotiorum (fungus) | >80% activity at 50 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans (fungus) | MIC = 15.6 µg/mL | mdpi.com |

| Novel quinoline derivatives (1 and 2) | Dengue Virus Serotype 2 (virus) | Dose-dependent inhibition in low µM range | nih.gov |

| Chloroquine/Hydroxychloroquine | Coronaviruses (HCoV-229E, SARS-CoV-2) | Antiviral EC₅₀ values in the range of 0.12-12 μM | nih.gov |

Broad-Spectrum Antibacterial Activity and Antibiotic Resistance Modulation

The quinoline scaffold is a foundational structure in the development of antibacterial agents, with quinolone antibiotics being widely used in clinical practice due to their broad-spectrum activity. nih.govnih.gov The rise of antibiotic resistance, however, necessitates the continuous development of new quinoline derivatives to combat multidrug-resistant (MDR) pathogens. nih.govresearchgate.netnih.gov Research has focused on modifying the quinoline core to enhance potency and overcome resistance mechanisms. nih.govresearchgate.net

A derivative of the target compound, 4,7-dichloro-2-quinolinemethylacrylate (AQM), has been evaluated for its antibacterial properties. uai.cl In a broth microdilution assay, AQM at a concentration of 125 ppm demonstrated a 51.7% growth inhibition against the Gram-negative bacterium Pectobacterium carotovorum subsp. carotovorum (Pcc). uai.cl It also exhibited a bacteriostatic effect against the Gram-positive bacteria Staphylococcus aureus and Bacillus sp.. uai.cl

Other quinoline analogs have shown significant promise against resistant strains. nih.govmdpi.com For instance, certain quinoline-2-one derivatives demonstrated potent activity against MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One derivative, compound 6c, was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE. nih.gov Similarly, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were found to be active against MRSA isolates. mdpi.com The antibacterial action of many quinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov

| Compound/Analog Class | Bacterial Strain(s) | Activity/Finding | Reference |

|---|---|---|---|

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Pectobacterium carotovorum | 51.7% growth inhibition at 125 ppm | uai.cl |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Staphylococcus aureus, Bacillus sp. | Bacteriostatic effect at 125 ppm | uai.cl |

| Quinoline-2-one derivative (6c) | MRSA, VRE | MIC: 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | MIC: 2.50 μg/mL | nih.gov |

| 8-hydroxyquinoline-5-sulfonamides | MRSA | Active against MRSA isolates | mdpi.com |

Antifungal and Antiviral Activity, Including HIV

The versatility of the quinoline scaffold extends to antifungal and antiviral applications. nih.govbohrium.comnih.gov While specific data on the antifungal or antiviral properties of this compound is limited, numerous analogs have demonstrated significant activity in these areas.

Antifungal Activity Quinoline derivatives have been investigated as potential treatments for fungal infections, including those caused by Candida species and dermatophytes. bohrium.comnih.gov In one study, quinoline-based hydroxyimidazolium hybrids showed notable antifungal activity. nih.govmdpi.com Hybrid compounds 7c and 7d were particularly effective against Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. nih.govmdpi.com These same hybrids also inhibited other fungi like Candida spp. and Aspergillus spp. at an MIC of 62.5 µg/mL. nih.govmdpi.com Another study highlighted a quinoline derivative (compound 5) that was selectively potent against dermatophytes, with a geometric mean MIC of 19.14 μg/mL. nih.gov Furthermore, newly synthesized fluorinated quinoline analogs showed good activity (>80% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum. mdpi.com

Antiviral Activity, Including HIV The quinoline framework is present in several antiviral drugs and serves as a template for the design of new agents. nih.gov Research into quinolonyl diketo acid derivatives has identified them as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov One such derivative, compound 8, not only inhibited both the 3'-processing and strand transfer steps of integration but also showed good antiviral efficacy in HIV-1 infected cells (EC₅₀ = 4.29 μM) with low cytotoxicity. nih.gov

Other quinoline-related structures have also shown promise. Aloperine (B1664794), a quinolizidine (B1214090) alkaloid, and its derivatives have been found to be active against both the influenza A virus and HIV-1. nih.gov Structural modifications to aloperine led to compounds with significantly improved potency; for instance, compound 19 was 150-fold more potent against the influenza virus than the original hit. nih.gov The inclusion of a trifluoromethyl group, a key feature of this compound, is a known strategy for enhancing the antiviral properties of nucleoside analogs. mdpi.com Additionally, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been found to reduce Zika Virus (ZIKV) RNA production. nih.gov

| Compound/Analog Class | Target | Activity/Finding | Reference |

|---|---|---|---|

| Quinoline-hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | MIC: 15.6 µg/mL | nih.govmdpi.com |

| Quinoline-hydroxyimidazolium hybrids (7c, 7d) | Candida spp., Aspergillus spp. | MIC: 62.5 µg/mL | nih.govmdpi.com |

| Quinolonyl diketo acid derivative (8) | HIV-1 Infected Cells | EC₅₀: 4.29 μM | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Reduced ZIKV RNA production | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Quinoline and its analogs possess significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov These compounds can influence various pathways involved in the inflammatory response.

Anti-inflammatory Effects Quinoline-based molecules are being developed as anti-inflammatory agents that target key enzymes such as cyclooxygenase (COX). researchgate.net A notable example is the quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which demonstrated a significant anti-inflammatory effect in a model of methotrexate-induced inflammation. nih.gov This compound was shown to decrease levels of oxidative stress markers like malondialdehyde (MDA) and nitric oxide (NO), as well as inflammatory mediators including interleukin 1-beta (IL-1β) and nuclear factor-kappa B (NF-κB) in both lung and liver tissues. nih.gov Structurally related quinazoline (B50416) derivatives are also recognized for their anti-inflammatory potential, with some acting as inhibitors of the histamine-1 and histamine-4 receptors. mdpi.com

Immunomodulatory Effects Certain quinoline derivatives, particularly fluoroquinolones, can exert immunomodulatory effects by altering cytokine production. nih.gov In general, these compounds tend to inhibit the synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while simultaneously promoting the synthesis of interleukin-2 (B1167480) (IL-2). nih.gov They have also been found to enhance the production of colony-stimulating factors (CSF), which can boost hematopoiesis. nih.gov The mechanisms underlying these effects may involve the regulation of transcription factors such as NF-κB. nih.gov A quinazoline-based selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor known as Leniolisib has been designed as an anti-inflammatory immunomodulator and is under investigation for treating certain autoimmune diseases. mdpi.com

Neuroprotective and Central Nervous System Activities

The quinoline scaffold is considered a privileged structure in medicinal chemistry for its potential in treating neurodegenerative diseases. bohrium.comnih.gov Derivatives have shown promise as antioxidants and as inhibitors of key enzymes involved in the pathology of conditions like Alzheimer's and Parkinson's diseases. bohrium.comresearchgate.net

Research has demonstrated that quinoline derivatives can act as multifunctional antioxidants. nih.govresearchgate.net Their neuroprotective activity is often linked to their ability to scavenge free radicals and inhibit enzymes such as monoamine oxidase type B (MAO-B) and acetylcholinesterase (AChE). bohrium.comnih.gov A computational study of over 8,000 quinoline derivatives identified several candidates with strong potential as neuroprotective agents. nih.govresearchgate.net

A specific quinolinyl analog of resveratrol, (E)-4-(3,5-dimethoxystyryl) quinoline (RV02), has been studied for its effects against ischemic stroke. nih.gov In both in vivo and in vitro models of neuronal ischemia-reperfusion injury, RV02 was found to attenuate neuronal damage. nih.gov Its neuroprotective mechanism appears to involve the activation of Parkin-mediated mitophagy, which helps to clear damaged mitochondria and reduce reactive oxygen species (ROS). nih.gov These findings suggest that quinoline derivatives hold promise as therapeutic agents for acute neurological events like stroke. nih.gov

Other Pharmacological Activities (e.g., Antitubercular, Antiparasitic)

Beyond the activities previously described, the quinoline core, particularly chlorinated and trifluoromethylated variants, exhibits potent antitubercular and antiparasitic effects.

Antitubercular Activity The 2-(trifluoromethyl)quinoline (B1226531) structure is a key pharmacophore for antitubercular drug design. nih.govnih.gov A study of new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogs revealed significant activity against both sensitive and resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov Compounds 4a and 4d were highly effective against resistant strains, with MIC values of 4 µM and 5 µM, respectively. nih.gov Similarly, a series of 2-trifluoromethyl-4-quinolinylhydrazone analogs showed activity against both sensitive and resistant Mtb strains, with the most active compounds having MIC values around 7-8 μM. nih.gov The diarylquinoline derivative bedaquiline, a first-in-class anti-tuberculosis drug, works by inhibiting mycobacterial ATP synthase and is approved for treating multi-drug resistant tuberculosis. nih.gov

Antiparasitic Activity The 4,7-dichloroquinoline structure is historically significant in the fight against parasitic diseases, most notably malaria. nih.govnih.gov In-vitro studies of 4,7-dichloroquinoline showed potent antiplasmodial activity, with IC₅₀ values of 6.7 nM against chloroquine-sensitive Plasmodium falciparum strains and 8.5 nM against chloroquine-resistant strains. nih.gov Various derivatives of 7-chloroquinoline are continuously being developed and tested for their efficacy against chloroquine-resistant P. falciparum. nih.govmdpi.com The mechanism for many 4-aminoquinoline (B48711) drugs involves inhibiting the detoxification of heme within the parasite's food vacuole. mdpi.com Furthermore, quinoline analogs have shown activity against other parasites; a nitroimidazopyrazinone with a quinolone substituent was active against Trypanosoma cruzi with an IC₅₀ of 0.54 μM. nih.gov

| Compound/Analog Class | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 4-N-alkylated-2-trifluoromethyl-quinoline (4d) | Resistant M. tuberculosis | MIC: 5 μM | nih.gov |

| 2-trifluoromethyl-4-quinolinylhydrazones | Resistant M. tuberculosis | MIC: ~7-8 μM | nih.gov |

| 4,7-dichloroquinoline | Chloroquine-resistant P. falciparum | IC₅₀: 8.5 nM | nih.gov |

| Nitroimidazopyrazinone with quinolone substituent (26j) | Trypanosoma cruzi | IC₅₀: 0.54 μM | nih.gov |

Structure Activity Relationship Sar and Lead Optimization for 4,7 Dichloro 2 Trifluoromethyl Quinoline Analogs

Influence of Halogenation (e.g., Chlorine, Trifluoromethyl) on Biological Potency and Selectivity

Halogenation is a key strategy in drug design to modulate the biological and physicochemical properties of a lead compound. In quinoline (B57606) derivatives, the introduction of halogens like chlorine and trifluoromethyl (CF3) groups significantly impacts their potency and selectivity. Halogens are electronegative and can alter the electronic distribution of the aromatic ring system, influencing interactions with biological targets. quora.com

The nature and position of the halogen substituent can dramatically alter the bioactivity. For instance, in a study of 4-aminoquinoline (B48711) antiplasmodial agents, different halogen substituents at the 7-position (the position of one of the chlorines in 4,7-dichloro-2-(trifluoromethyl)quinoline) had varied effects. 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov However, 7-fluoro and 7-trifluoromethyl analogs were generally less active, particularly against resistant strains. nih.gov This highlights that both the type of halogen and its interplay with other parts of the molecule are crucial for potency. The electron-withdrawing capacity of the group at the 7-position has been shown to correlate with antimalarial activity, influencing the compound's ability to inhibit β-hematin formation. nih.gov

The trifluoromethyl (CF3) group, in particular, is frequently used in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.commdpi.com Its inclusion can improve metabolic stability, membrane permeability, and binding affinity. mdpi.comresearchgate.net The CF3 group's strong electron-withdrawing nature and lipophilicity are key to these enhancements. mdpi.comresearchgate.net In the context of this compound, the CF3 group at the C-2 position, combined with chlorine atoms at C-4 and C-7, creates a unique electronic and steric profile that dictates its interactions with specific biological targets.

The specific placement of halogen atoms on the quinoline ring is a critical factor in determining the biological activity of its derivatives. The electronic properties of the quinoline ring system are not uniform, and substituents can have markedly different effects depending on their location. researchgate.net

Research on various quinoline analogs demonstrates the importance of substituent positioning. For example, in a series of 3-phenyl-trifluoromethyl quinoline derivatives evaluated for anticancer activity, it was found that substitutions at the C-3 and C-5 positions were necessary for activity against the MCF-7 breast cancer cell line. researchgate.net Specifically, introducing electron-withdrawing groups at the 5th position of the 3-phenyl-trifluoromethyl quinoline core led to better anticancer activity. researchgate.net

The table below summarizes the effect of halogen position on the antiplasmodial activity of 4-aminoquinoline analogs, illustrating the sensitivity of biological activity to substituent placement.

| Quinoline Analog Base | Substituent Position | Substituent | Relative Activity Against Chloroquine-Resistant P. falciparum |

| 4-Aminoquinoline | 7 | -Cl, -Br, -I | High |

| 4-Aminoquinoline | 7 | -F, -CF3 | Substantially Lower |

| 4-Aminoquinoline | 7 | -OCH3 | Inactive |

| 3-Phenyl-quinoline | 5 | Electron-withdrawing groups | Enhanced anticancer activity |

| This table is generated based on findings from references nih.govresearchgate.net. |

The trifluoromethyl (CF3) group is a privileged substituent in modern drug design, valued for its unique combination of properties that can significantly enhance the pharmacological profile of a lead compound. mdpi.combohrium.com Its strong electron-withdrawing nature, high metabolic stability, and lipophilicity make it a valuable tool for medicinal chemists. mdpi.comresearchgate.net

Key advantages conferred by the trifluoromethyl group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes. mdpi.com This can increase the drug's half-life and reduce the required dose. researchgate.net

Increased Lipophilicity : The CF3 group is more lipophilic than a methyl group and can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. mdpi.com This can lead to improved absorption and distribution.

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF3 group can significantly alter the pKa of nearby functional groups and the electron density of aromatic rings. mdpi.comresearchgate.net This can modulate binding interactions with target proteins, potentially increasing affinity and selectivity. researchgate.net

The introduction of a trifluoromethyl group has been a successful strategy across various therapeutic areas. mdpi.com For example, the anticancer activity of some quinoline analogues was found to be dependent on the presence of a trifluoromethyl group. researchgate.net In another study, quinoline-derived α-trifluoromethylated alcohols were identified as potent sodium channel blockers with antiepileptic and analgesic properties. nih.gov The presence of the CF3 group on various molecular scaffolds has been linked to a wide range of pharmacological activities, including antidepressant, antiviral, and anticancer effects. mdpi.com

Correlation between Physicochemical Parameters and Biological Activity

The biological activity of quinoline derivatives is intrinsically linked to their physicochemical properties. ecorfan.orgmdpi.com Parameters such as acidity (pKa) and lipophilicity (LogP) govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies are often employed to build mathematical models that correlate these physicochemical descriptors with biological activity, thereby guiding the design of more effective compounds. semanticscholar.orgresearchgate.net

The ionization state of a drug, determined by its pKa value(s) and the pH of the surrounding environment, is critical for its ability to cross cell membranes and engage with its target. For basic compounds like many quinoline derivatives, the pKa of the quinoline ring nitrogen influences the degree of ionization at physiological pH.

A key example of the importance of pKa is seen in the mechanism of action of 4-aminoquinoline antimalarials, which are structurally related to this compound. These compounds are weak bases that accumulate in the acidic food vacuole of the malaria parasite through a process known as pH trapping. nih.gov Once protonated in the acidic environment, the charged molecule is less able to diffuse back across the vacuolar membrane, leading to high concentrations at its site of action.

A study on 7-substituted 4-aminoquinolines systematically demonstrated how electron-withdrawing groups at the 7-position lower the pKa of both the quinoline nitrogen and the side-chain tertiary amine. nih.gov This change in pKa directly affects the calculated pH trapping and, consequently, the antiplasmodial activity. For instance, a 7-nitro derivative had a much lower quinoline nitrogen pKa (6.28) compared to a 7-amino derivative (8.36), resulting in significantly less accumulation in the parasite's food vacuole. nih.gov This illustrates that a finely tuned pKa is essential for optimal cellular uptake and target engagement in pH-dependent mechanisms. While not directly studying PKA (Protein Kinase A), some studies on PKA inhibitors with isoquinoline (B145761) structures (related to quinoline) show that structural attributes affecting physicochemical properties can lead to off-target effects, reinforcing the need for precise parameter control. nih.gov

| 7-Substituent on 4-Aminoquinoline | Quinoline N pKa | Tertiary Amine pKa | Calculated pH Trapping (% of Chloroquine) |

| -NO2 | 6.28 | 7.92 | ~7% |

| -CF3 | 7.00 | 7.65 | ~14% |

| -Cl | 7.55 | 8.19 | ~40% |

| -NH2 | 8.36 | 10.02 | ~97% |

| This table is generated based on data from reference nih.gov. |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a fundamental physicochemical property that measures a compound's affinity for a non-polar environment relative to a polar one. It is a critical determinant of a drug's pharmacokinetic profile, influencing its ability to cross biological membranes via passive diffusion. nih.govresearchgate.net

An optimal level of lipophilicity is required for good oral bioavailability. If a compound is too hydrophilic (low LogP), it may not effectively permeate the lipid bilayers of cell membranes, leading to poor absorption. researchgate.net Conversely, if it is excessively lipophilic (high LogP), it may have poor aqueous solubility, get trapped in lipid membranes, or be subject to rapid metabolic breakdown. mdpi.com

For quinoline derivatives, lipophilicity is a key parameter that is often optimized during drug development. nih.gov Studies have shown that lipophilicity can correlate with biological activity, although it is often a secondary parameter to electronic effects or steric fit. nih.gov For example, in a series of 8-hydroxyquinolines, while lipophilicity was important, the position and electronic nature of substituents were found to be the primary drivers of activity. nih.gov The introduction of a nitrogen atom into a quinone structure was found to reduce lipophilicity, an effect that varied depending on its position. nih.gov The trifluoromethyl group present in this compound contributes significantly to its lipophilicity, a property known to facilitate membrane permeability. mdpi.com

Design Principles for Optimizing Potency, Selectivity, and Drug-like Properties

The optimization of lead compounds like this compound into viable drug candidates involves a multi-parameter approach aimed at enhancing potency and selectivity while maintaining favorable drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability). ecorfan.orgnih.gov This process is often guided by structure-activity relationship (SAR) studies and computational methods like 3D-QSAR and molecular docking. researchgate.netsemanticscholar.org

Key design principles for quinoline analogs include:

Scaffold Decoration and Functionalization : The quinoline core can be modified at various positions to tune its properties. Introducing specific functional groups can improve target binding and pharmacokinetic profiles. For example, adding electron-withdrawing groups at certain positions can enhance potency, as seen with anticancer quinolines. researchgate.net The development of new synthetic methods allows for the precise and regioselective halogenation or functionalization of the quinoline ring, enabling systematic exploration of the chemical space. researchgate.net

Bioisosteric Replacement : Replacing certain functional groups with bioisosteres is a common strategy to improve drug-like properties without losing potency. For instance, the trifluoromethyl group can serve as a bioisostere for a chlorine atom, offering similar steric bulk but different electronic properties and enhanced metabolic stability. mdpi.com

Improving Selectivity : Achieving selectivity for the intended biological target over off-targets (like other kinases or ion channels) is crucial for minimizing side effects. nih.gov In the development of quinoline-based kinase inhibitors, modifications to side chains were made to reduce inhibition of the hERG K+ channel, a common cause of cardiotoxicity, thereby improving the safety profile. nih.gov

Structure-Based and Ligand-Based Design : When the 3D structure of the biological target is known, molecular docking can be used to predict the binding modes of analogs and guide the design of new compounds with improved interactions. researchgate.netnih.gov In the absence of a target structure, ligand-based methods such as 3D-QSAR can be used to build a model based on the properties of known active and inactive compounds, which can then be used to predict the activity of novel designs. researchgate.netsemanticscholar.org This approach has been successfully used to identify structural features beneficial for the anti-cancer properties of quinoline derivatives. researchgate.net

Through the iterative application of these principles, quinoline analogs can be systematically optimized to yield potent, selective, and safe therapeutic agents. nih.govmdpi.com

Strategies for Mitigating Toxicity and Improving Safety Profiles through SAR

One of the core strategies for mitigating the toxicity of quinoline derivatives is the direct modification of the heterocyclic ring system. Research has shown that even minor substitutions on the quinoline core can have a significant impact on a compound's safety profile. For instance, in a study on 6,7-dichloro-5,8-quinolinedione, the introduction of a methyl group at the C2 position to create 6,7-dichloro-2-methyl-5,8-quinolinedione resulted in a derivative with lower toxicity against a normal cell line compared to the parent compound. mdpi.com This highlights how strategic alkylation of the quinoline ring can be a viable path to reducing cytotoxicity. Another well-established SAR principle for 4-aminoquinolines is the introduction of a hydroxyl group on the N-alkyl side chain, a modification that generally reduces toxicity. youtube.com

Table 1: SAR Findings in Quinoline-Derived Trifluoromethyl Alcohols and Impact on Toxicity This table is interactive. Click on the headers to sort the data.

| Compound | Modification/Feature | Observed Toxicity | Source(s) |

|---|---|---|---|

| Compound 1 (ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate) | Ethyl butanoate side chain | Less toxic than Compounds 2 and 3 | nih.gov |

| Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) | Benzyl group on propanol (B110389) side chain | More toxic than Compound 1 | nih.gov |

| Compound 3 (trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol) | Isoquinoline core, thiophene (B33073) group | More toxic than Compound 1; causes increased cell death | nih.gov |

Modulating the physicochemical properties of a compound, particularly its lipophilicity (often measured as ClogP), is a well-established method for improving its safety and drug-like characteristics. researchgate.net Highly lipophilic compounds can sometimes be associated with greater toxicity. In the development of "reversed chloroquine" molecules, structural simplifications were made to the reversal agent moiety. researchgate.net These changes, which included reducing the number of aromatic rings, resulted in compounds with lower ClogP values, making them more "drug-like" and potentially improving their safety profile without detrimentally affecting their primary activity. researchgate.net This demonstrates that optimizing physicochemical parameters is a key lever in designing safer quinoline-based drugs.

Table 2: General SAR Strategies for Toxicity Mitigation in Quinoline Analogs This table is interactive. Click on the headers to sort the data.

| Strategy | Structural Modification Example | Observed Effect on Safety/Toxicity | Source(s) |

|---|---|---|---|

| Core Modification | Introduction of a methyl group at the C2 position of a dichloroquinolinedione. | Lowered toxicity against a normal cell line. | mdpi.com |

| Side Chain Alteration | Introduction of a hydroxyl (-OH) group on an N-alkyl side chain of a 4-aminoquinoline. | Generally reduces toxicity. | youtube.com |

| Hybridization | Covalently linking a quinoline moiety with mercaptopurine. | Resulting hybrid was non-cytotoxic at 100 μg/mL. | mdpi.com |

| Physicochemical Modulation | Simplification of a complex side chain to reduce the number of aromatic rings. | Lowered ClogP, leading to more "drug-like" properties. | researchgate.net |

Ultimately, the goal of SAR-driven lead optimization is to create a well-characterized hazard and translational risk profile for a drug candidate before it enters clinical trials. nih.gov By systematically applying these strategies, researchers can effectively navigate the complex interplay between chemical structure, efficacy, and toxicity to develop safer and more effective medicines based on the this compound scaffold.

Mechanistic Insights and Molecular Target Identification Studies

Elucidation of Cellular and Molecular Mechanisms of Action for Quinoline (B57606) Derivatives

The biological activities of quinoline derivatives, including compounds structurally related to 4,7-dichloro-2-(trifluoromethyl)quinoline, are attributed to a variety of cellular and molecular mechanisms. The versatility of the quinoline scaffold allows for interaction with multiple biological targets, leading to a broad spectrum of effects such as antiproliferative, antiviral, and antimalarial activities. mdpi.commdpi.comresearchgate.net The primary mechanisms of action identified through extensive research include direct enzyme inhibition, interference with nucleic acids, and modulation of key cellular signaling pathways through receptor binding.

For instance, the antimalarial action of some 4-aminoquinolines is famously linked to the inhibition of hemozoin formation in the parasite, a crucial detoxification pathway for heme. nih.gov In the context of cancer, the cytotoxic effects of novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to stem from the induction of apoptosis and damage to both DNA and RNA. mdpi.com The specific substitutions on the quinoline ring system are critical in defining the primary mechanism and potency of action. The biological activity of these compounds often involves their ability to penetrate cell membranes and interact with specific intracellular molecular targets.

Identification of Specific Protein and Enzyme Targets

The therapeutic and biological effects of quinoline compounds are mediated by their interaction with specific protein and enzyme targets. Identifying these targets is a crucial step in understanding their mechanism of action and for the development of more selective agents.

Quinoline-based structures have been identified as potent inhibitors of a range of critical enzymes.

HIV Reverse Transcriptase (RT): Several studies have demonstrated that quinoline derivatives can inhibit HIV-1 replication by targeting its reverse transcriptase enzyme. nih.govresearchgate.net For example, a series of quinoline-based chalcones were found to be potentially active non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Kinetic studies of other quinoline derivatives, such as 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid, have characterized their inhibitory action on the enzyme's RNA-dependent DNA polymerase activity. researchgate.net Further research has identified compounds that inhibit the associated Ribonuclease H (RNase H) function of RT, presenting a novel mechanism for disrupting viral replication. mdpi.com

Kinases: The quinoline scaffold is a key feature in numerous kinase inhibitors targeting signaling pathways implicated in cancer. nih.gov Derivatives have been developed as potent inhibitors of receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, angiogenesis, and survival. nih.gov

Topoisomerases: Certain synthetic compounds have been shown to exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.gov

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Compound Class/Example | Key Finding | Reference(s) |

|---|---|---|---|

| HIV Reverse Transcriptase (RT) | Quinoline-based chalcones | Identified as potential non-nucleoside RT inhibitors (NNRTIs). | nih.gov |

| HIV RT (RDDP activity) | 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid | Inhibits RNA-dependent DNA polymerase activity. | researchgate.net |

| HIV RT (RNase H activity) | 1,2,4-triazolo[1,5-a]pyrimidine derivatives | Inhibit the RNase H function of RT in the low micromolar range. | mdpi.com |

| c-Met Kinase | 3,6-disubstituted quinolines | Potent and selective inhibition of c-Met kinase. | mdpi.com |

| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Showed VEGFR-2 inhibition with an IC50 of 1.38 µM. | mdpi.com |

| Topoisomerase II | S-glucosylated rhodanines | Exhibited topoisomerase II inhibition with an IC50 value of 6.9 µM. | nih.gov |

A significant mechanism of action for many planar aromatic molecules, including certain quinoline derivatives, is their ability to intercalate into DNA. ias.ac.in This process involves the insertion of the flat quinoline ring system between the base pairs of the DNA double helix. This interaction can physically block the progression of DNA and RNA polymerases, thereby disrupting the fundamental processes of replication and transcription and leading to cytotoxicity.

Studies on various aminoquinoline scaffolds have confirmed this intercalative binding mode. ias.ac.in Techniques such as fluorescence quenching experiments, where the compound displaces a known DNA intercalator like ethidium (B1194527) bromide, are used to provide evidence for this mechanism. ias.ac.in Research has indicated that the position of substituents on the quinoline ring can influence binding affinity, with some studies showing that 4-substituted quinolines have a higher binding affinity for DNA compared to their 2-substituted counterparts. ias.ac.in

Table 2: DNA Binding and Intercalation Studies of Quinoline Derivatives

| Compound/Class | Method of Analysis | Finding | Reference(s) |

|---|---|---|---|

| Aminoquinoline Scaffolds | Fluorescence Quenching | Compounds displace ethidium bromide, indicating an intercalative binding mode. | ias.ac.in |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline | General Mechanistic Study | DNA intercalation is listed as a primary mechanism of action. | |

| S-glucosylated rhodanines | Biological Assays | Demonstrated DNA intercalation with an IC50 value of 19.6 µM. | nih.gov |

Beyond enzymes and DNA, specific proteins have been identified as direct binding partners for quinoline derivatives. A landmark study identified the human S100A9 protein as a pharmacological target for the quinoline-3-carboxamide (B1254982) class of compounds. nih.gov S100A9 is a calcium- and zinc-binding protein involved in inflammatory processes. nih.gov

The research demonstrated that these quinoline compounds bind specifically to S100A9. This binding is functionally significant as it inhibits the interaction of S100A9 with its own proinflammatory receptors, such as the Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). nih.gov By blocking these interactions, the quinoline-3-carboxamides (B1200007) can exert immunomodulatory effects, explaining their activity in models of autoimmune disease. This discovery defines S100A9 as a novel and important target for this class of compounds. nih.gov

Modulation of Gene Expression and Signaling Pathways

The interaction of quinoline derivatives with their molecular targets, particularly receptor tyrosine kinases, has profound effects on intracellular signaling pathways and gene expression. nih.gov By inhibiting kinases like c-Met, EGFR, and VEGFR, these compounds can block the activation of major carcinogenic signaling cascades. mdpi.comnih.gov

Two of the most critical pathways affected are:

Ras/Raf/MEK/ERK Pathway: This pathway is central to regulating cell proliferation and differentiation.

PI3K/Akt/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and apoptosis. nih.gov

By suppressing these pathways, quinoline-based kinase inhibitors can halt uncontrolled cell division and promote programmed cell death (apoptosis) in cancer cells. The downstream effect is a change in the expression of genes involved in these fundamental cellular processes.

Functional Proteomics and Affinity-Based Approaches for Target Validation

Identifying the molecular targets of bioactive small molecules is a central challenge in drug discovery. nih.gov Functional proteomics provides powerful tools for this purpose, moving beyond hypothesis-driven approaches to unbiased, proteome-wide screens. worldpreclinicalcongress.comresearchgate.net These methods are essential for validating the targets discussed previously and for discovering new ones.

The predominant strategy is affinity-based chemical proteomics. nih.govmdpi.com This "bottom-up" approach typically involves three steps:

Probe Synthesis: The small molecule of interest, such as a quinoline derivative, is chemically modified with a linker and a tag (e.g., biotin). mdpi.comnih.gov

Affinity Purification: The tagged molecule (probe) is incubated with a complex biological sample, such as a cell lysate. The probe binds to its target protein(s), and the entire complex is then "pulled down" or captured from the lysate using an affinity matrix (e.g., streptavidin beads that bind biotin). nih.gov

Mass Spectrometry: The captured proteins are identified using high-resolution mass spectrometry, providing a list of potential binding partners for the original compound. mdpi.com

This approach has been successfully applied to validate the targets of kinase inhibitors like lapatinib, a drug that contains a quinoline moiety. nih.gov Variations of this method, such as compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP), allow for a more direct and reliable analysis of a drug's mechanism of action within the complex environment of the cell. researchgate.net These techniques are invaluable for confirming on-target engagement, identifying potential off-targets that could cause side effects, and deconvoluting the mechanisms of compounds discovered through phenotypic screening. worldpreclinicalcongress.comnih.gov

Computational and Cheminformatics Approaches in the Research of 4,7 Dichloro 2 Trifluoromethyl Quinoline

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinities